Fluorescent Red Mega 520

CAS No.: 540528-09-4

Cat. No.: VC1905330

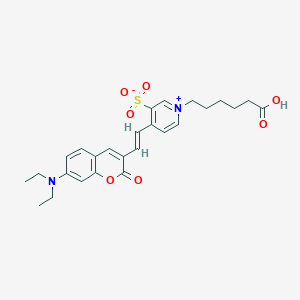

Molecular Formula: C26H30N2O7S

Molecular Weight: 514.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 540528-09-4 |

|---|---|

| Molecular Formula | C26H30N2O7S |

| Molecular Weight | 514.6 g/mol |

| IUPAC Name | 1-(5-carboxypentyl)-4-[(E)-2-[7-(diethylamino)-2-oxochromen-3-yl]ethenyl]pyridin-1-ium-3-sulfonate |

| Standard InChI | InChI=1S/C26H30N2O7S/c1-3-28(4-2)22-12-11-20-16-21(26(31)35-23(20)17-22)10-9-19-13-15-27(18-24(19)36(32,33)34)14-7-5-6-8-25(29)30/h9-13,15-18H,3-8,14H2,1-2H3,(H-,29,30,32,33,34) |

| Standard InChI Key | ITOJDWVAIOLCMZ-UHFFFAOYSA-N |

| Isomeric SMILES | CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)/C=C/C3=C(C=[N+](C=C3)CCCCCC(=O)O)S(=O)(=O)[O-] |

| SMILES | CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C=CC3=C(C=[N+](C=C3)CCCCCC(=O)O)S(=O)(=O)[O-] |

| Canonical SMILES | CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C=CC3=C(C=[N+](C=C3)CCCCCC(=O)O)S(=O)(=O)[O-] |

Introduction

Fluorescent Red Mega 520, also known by its alternative designation DY-520XL, is an iminium betaine compound with distinctive fluorescent properties. This dye belongs to the family of "mega" Stokes shift fluorophores, which are characterized by a substantial difference between excitation and emission wavelengths.

Fundamental Chemical Properties

The fundamental chemical properties of Fluorescent Red Mega 520 are presented in Table 1, highlighting its key identification parameters and structural characteristics.

Table 1: Chemical Properties of Fluorescent Red Mega 520

| Property | Value |

|---|---|

| CAS Number | 540528-09-4 |

| Molecular Formula | C₂₆H₃₀N₂O₇S |

| Molecular Weight | 514.6 g/mol |

| IUPAC Name | 1-(5-carboxypentyl)-4-[(E)-2-[7-(diethylamino)-2-oxochromen-3-yl]ethenyl]pyridin-1-ium-3-sulfonate |

| Chemical Class | Iminium betaine |

| LogP | 2.58790 |

| PSA (Polar Surface Area) | 145.19000 |

| Physical State | Solid |

| Recommended Storage | 2-8°C |

Structurally, Fluorescent Red Mega 520 consists of a coumarin-based chromophore coupled with a pyridinium moiety, creating the push-pull electronic system responsible for its distinctive spectral characteristics . The molecule contains a diethylamino group at position 7 of the coumarin ring, which functions as an electron donor, while the pyridinium-3-sulfonate component serves as an electron acceptor . This electronic arrangement contributes significantly to the compound's large Stokes shift.

Spectroscopic Properties

The most distinctive feature of Fluorescent Red Mega 520 is its exceptional spectroscopic profile, particularly its large Stokes shift, which differentiates it from conventional fluorescent dyes.

Absorption and Emission Characteristics

Fluorescent Red Mega 520 exhibits absorption maxima in the green region of the spectrum while emitting in the far-red region, creating a substantial wavelength difference that minimizes self-quenching and background interference.

Table 2: Spectral Properties of Fluorescent Red Mega 520

| Parameter | Value | Medium |

|---|---|---|

| Excitation Maximum | 517-520 nm | General |

| Emission Maximum | 663-664 nm | General |

| Absorption Maximum | 520 nm | Water |

| Absorption Maximum | 556 nm | 0.1M phosphate pH 7.0 |

| Emission Maximum | 664 nm | Water |

| Emission Maximum | 667 nm | 0.1M phosphate pH 7.0 |

| Extinction Coefficient (ε) | 90,000 | - |

| Stokes Shift | ~144 nm | - |

The significant Stokes shift of approximately 144 nm is particularly advantageous in fluorescence applications where minimizing spectral overlap between excitation and emission channels is crucial . This property enables researchers to use broader bandpass filters for both excitation and emission, resulting in enhanced signal detection.

Solvent Effects on Spectral Properties

The spectral characteristics of Fluorescent Red Mega 520 display some dependence on the solvent environment, as evidenced by the differences in absorption maxima between aqueous and phosphate buffer environments (520 nm versus 556 nm, respectively) . This sensitivity to the chemical environment can be exploited in applications where monitoring changes in local polarity or pH is desirable.

Applications in Bioanalytical Research

Fluorescent Red Mega 520's unique spectral properties make it exceptionally suitable for various bioanalytical applications, particularly those requiring high sensitivity and multiplexed detection.

Multicolor Fluorescence Techniques

One of the primary applications of Fluorescent Red Mega 520 is in multicolor fluorescence techniques. The dye's large Stokes shift allows it to be excited using the same light sources or filter arrangements as fluorescein and other commonly used dyes, while its emission occurs at a distinctly different wavelength . This characteristic enables the simultaneous detection of multiple fluorophores in a single experiment, significantly enhancing multiplexed analysis capabilities.

The ability to excite Fluorescent Red Mega 520 with shorter wavelength light sources (such as argon lasers) while detecting emission in the far-red region provides considerable flexibility in experimental design and increases multiplexing capacity in complex biological systems . This property is particularly valuable in applications where multiple cellular components or biomolecules need to be visualized simultaneously.

DNA Sequencing and Fluorescence In Situ Hybridization

Fluorescent Red Mega 520 has demonstrated significant utility in nucleic acid analysis applications, including DNA sequencing and Fluorescence In Situ Hybridization (FISH) microscopy . The compound's small molecular size and direct conversion of excitation light into emission without relying on Förster Resonance Energy Transfer (FRET) mechanisms make it particularly well-suited for these techniques .

In FISH applications, the dye's large Stokes shift helps minimize background fluorescence from biological specimens, enhancing the signal-to-noise ratio and improving the detection of specific nucleic acid sequences in complex cellular environments . This property is especially beneficial when analyzing samples with high autofluorescence, such as plant tissues or certain pathological specimens.

Protein Labeling and Interaction Studies

Fluorescent Red Mega 520 is available in reactive forms, such as NHS ester derivatives, which facilitate covalent conjugation to proteins and other biomolecules . This capability has been exploited in protein labeling applications, enabling the tracking of protein localization, dynamics, and interactions in various biological systems.

Research has demonstrated the successful application of Fluorescent Red Mega 520 in Fluorescence Correlation Spectroscopy (FCS) for studying protein-protein interactions . In one study, heterogeneous nuclear ribonucleoprotein E1 (hnRNP E1) and its subfragments were conjugated with DY-520XL for interaction studies with other proteins . The conjugated proteins maintained their biological activity while providing a distinctive fluorescent signal that could be readily distinguished from other fluorophores used in the same experiment.

| Manufacturer | Product Designation | Catalog Number |

|---|---|---|

| Sigma-Aldrich | Fluorescence Red Mega 520 | 68493 |

| Vulcanchem | Fluorescent Red Mega 520 | VC1905330 |

| Santa Cruz Biotechnology | Fluorescent Red Mega 520 | sc-211528 |

| Dyomics | DY-520XL | Various |

The reactive NHS ester form (Fluorescent Red Mega 520 NHS ester, catalog number 68493) is particularly useful for protein and oligonucleotide labeling applications . This reactive derivative facilitates the formation of stable amide bonds with primary amine groups present in proteins, peptides, and amine-modified nucleic acids.

Experimental Protocols

Protocol for Protein Conjugation

The following protocol outlines the procedure for conjugating Fluorescent Red Mega 520 NHS ester to proteins, based on manufacturer recommendations:

Table 4: Protein Labeling Protocol with Fluorescent Red Mega 520 NHS Ester

| Step | Procedure |

|---|---|

| 1 | Prepare a stock solution by dissolving 1 mg of Fluorescent Red Mega 520 NHS ester in 50 µl of absolute, amine-free DMF (final concentration: ~40 nmol·µl⁻¹). |

| 2 | Dissolve the target protein in bicarbonate buffer (pH 9.0, 50 mM) at a concentration of 2 mg/ml or higher. |

| 3 | Add the NHS ester stock solution to the protein solution dropwise with continuous stirring. Use an equimolar amount or up to twice the molar amount of dye relative to protein. |

| 4 | Incubate the reaction mixture for 1 hour at room temperature or overnight at 4°C. |

| 5 | Purify the labeled protein by gel filtration or dialysis to remove unreacted dye molecules. |

This conjugation approach typically yields proteins with 2-3 fluorophore molecules per protein molecule, depending on the number of accessible primary amine groups and the reaction conditions employed . The degree of labeling can be adjusted by modifying the molar ratio of dye to protein and the reaction duration.

Applications in Fluorescence Correlation Spectroscopy

For Fluorescence Correlation Spectroscopy (FCS) applications, research has demonstrated successful conjugation of Fluorescent Red Mega 520 to recombinant proteins . In one documented approach, heterogeneous nuclear ribonucleoprotein E1 (hnRNP E1) was labeled with DY-520XL while hnRNP A2 was conjugated with Alexa Fluor 488, enabling dual-color FCS measurements to study protein-protein interactions . This approach leveraged the distinct emission profiles of the two fluorophores to simultaneously track both proteins and identify their binding interactions.

Comparison with Other Fluorescent Dyes

Advantages Over Conventional Fluorophores

Compared to conventional fluorescent dyes, Fluorescent Red Mega 520 offers several distinct advantages that make it valuable for specific applications:

Table 5: Comparative Advantages of Fluorescent Red Mega 520

| Feature | Advantage |

|---|---|

| Large Stokes shift (~144 nm) | Reduces self-quenching and spectral crosstalk |

| Excitation compatible with common fluorescein filter sets | Enables use with standard laboratory equipment |

| Far-red emission (663-664 nm) | Minimizes interference from biological autofluorescence |

| Direct excitation-emission conversion | Does not require FRET mechanisms for generating signals |

| Compatibility with multicolor applications | Facilitates multiplexed detection of multiple targets |

These advantages collectively make Fluorescent Red Mega 520 particularly well-suited for applications requiring high sensitivity, low background interference, and multiplexed detection capabilities.

Comparison with Similar Mega Stokes Shift Dyes

Fluorescent Red Mega 520 belongs to a family of mega Stokes shift dyes that includes similar compounds such as Fluorescent Red Mega 480, Fluorescent Red Mega 490, and Fluorescent Red Mega 500 . While these dyes share the common characteristic of large Stokes shifts, they differ in their specific excitation and emission maxima, allowing researchers to select the most appropriate dye for their particular application requirements.

Research Applications and Future Directions

Current Research Applications

Fluorescent Red Mega 520 has been employed in various research contexts, demonstrating its versatility and utility in biological imaging and molecular detection applications. Some notable research applications include:

-

Fluorescence in situ hybridization (FISH) for detecting specific nucleic acid sequences in cellular contexts

-

Protein-protein interaction studies using fluorescence correlation spectroscopy

-

Oligonucleotide labeling for nucleic acid detection and quantification

These applications leverage the distinctive spectral properties of Fluorescent Red Mega 520 to achieve enhanced sensitivity and specificity in complex biological systems.

Future Research Directions

Based on its unique properties, several promising future directions for Fluorescent Red Mega 520 research can be identified:

-

Development of new bioconjugation strategies to expand the range of biomolecules that can be effectively labeled with this fluorophore

-

Integration into super-resolution microscopy techniques to exploit the large Stokes shift for improved imaging capabilities

-

Application in single-molecule detection and tracking studies

-

Development of biosensors and molecular probes that utilize the dye's sensitivity to environmental conditions

-

Incorporation into nanoparticle-based detection systems for enhanced sensitivity and multiplexing capabilities

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume